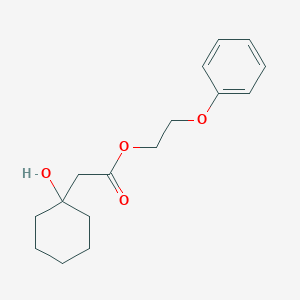
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyethanol and cyclohexanol, characterized by the presence of both phenoxy and cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate typically involves the esterification of 2-phenoxyethanol with (1-hydroxycyclohexyl)acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Phenoxyethanol+(1-Hydroxycyclohexyl)acetic acidAcid catalyst2-Phenoxyethyl (1-hydroxycyclohexyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients, facilitating their absorption and therapeutic efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxyethanol: A glycol ether with antimicrobial properties, commonly used as a preservative in cosmetics and pharmaceuticals.
Cyclohexanol: A secondary alcohol used as a precursor in the synthesis of various chemical compounds.
Phenoxyacetic acid: An organic compound used as a herbicide and plant growth regulator.
Uniqueness
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is unique due to its combined structural features of phenoxy and cyclohexyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60359-40-2 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2-phenoxyethyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C16H22O4/c17-15(13-16(18)9-5-2-6-10-16)20-12-11-19-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2 |
Clave InChI |
CPXNBOJWDCNOKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)OCCOC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



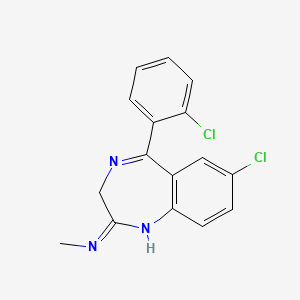
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

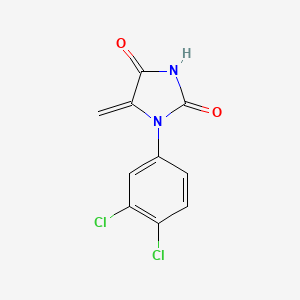
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
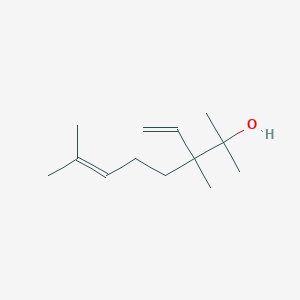
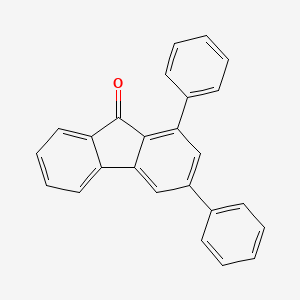
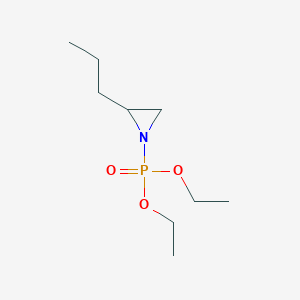
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
